

In-Depth Technical Guide: 6-Chloro-1H-indol-5-ol

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Compound of Interest

Compound Name: **6-Chloro-1H-indol-5-OL**

Cat. No.: **B062793**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-1H-indol-5-ol**, a heterocyclic organic compound. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines established information with theoretical protocols and comparative data to serve as a valuable resource.

Chemical Identity and Structure

The nomenclature and structural representation of **6-Chloro-1H-indol-5-ol** are fundamental to its identity in chemical research.

- IUPAC Name: **6-chloro-1H-indol-5-ol**
- Synonyms: 6-CHLORO-5-HYDROXYINDOLE, 6-chloro-5-hydroxy-1h-indole[1]
- CAS Number: 172078-40-9[1]
- Chemical Formula: C₈H₆ClNO[1]
- Molecular Weight: 167.59 g/mol [1]

The structure consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A chlorine atom is substituted at the 6th position and a hydroxyl group at the 5th position of the indole ring.

Chemical Structure:

Physicochemical Properties

Quantitative data for **6-Chloro-1H-indol-5-ol** is not extensively documented. The following table summarizes its known properties and provides comparative data for the related compound, 6-Chloro-5-methoxy-1H-indole, to offer context.

Property	6-Chloro-1H-indol-5-ol	6-Chloro-5-methoxy-1H-indole (for comparison)
Molecular Formula	C ₈ H ₆ CINO ^[1]	C ₉ H ₈ CINO
Molecular Weight	167.59 g/mol ^[1]	181.62 g/mol
Appearance	Data not available	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available
pKa	Data not available	Data not available
LogP	Data not available	2.6

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for **6-Chloro-1H-indol-5-ol** is not readily available in the literature, a plausible route can be conceptualized based on established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis.

Hypothetical Synthesis of **6-Chloro-1H-indol-5-ol** via a Modified Leimgruber-Batcho Approach

This protocol is a theoretical adaptation and has not been experimentally validated.

Objective: To synthesize **6-Chloro-1H-indol-5-ol** from a suitable nitrotoluene precursor.

Materials:

- 4-Chloro-5-methoxy-2-nitrotoluene

- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Pyrrolidine
- Raney Nickel or Palladium on Carbon (Pd/C)
- Hydrogen source (e.g., H₂ gas, ammonium formate)
- Hydrobromic acid (HBr)
- Sodium hydroxide (NaOH)
- Anhydrous solvents (e.g., DMF, Toluene, Methanol)
- Standard laboratory glassware and safety equipment

Methodology:

- Enamine Formation:
 - Dissolve 4-Chloro-5-methoxy-2-nitrotoluene in anhydrous DMF.
 - Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
 - Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
- Reductive Cyclization:
 - Dissolve the crude enamine in a suitable solvent such as methanol or toluene.
 - Add a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).
 - Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate.

- Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reduction and cyclization are complete (monitor by TLC).
- Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain crude 6-Chloro-5-methoxy-1H-indole.
- Demethylation:
 - Treat the crude 6-Chloro-5-methoxy-1H-indole with a demethylating agent such as 48% aqueous hydrobromic acid (HBr).
 - Heat the mixture at reflux for several hours.
 - Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH) to precipitate the product.
 - Filter the precipitate, wash with water, and dry to obtain crude **6-Chloro-1H-indol-5-ol**.
- Purification:
 - The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Biological Activity and Applications

There is limited specific information on the biological activity of **6-Chloro-1H-indol-5-ol**. However, the indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. Substituted indoles are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.

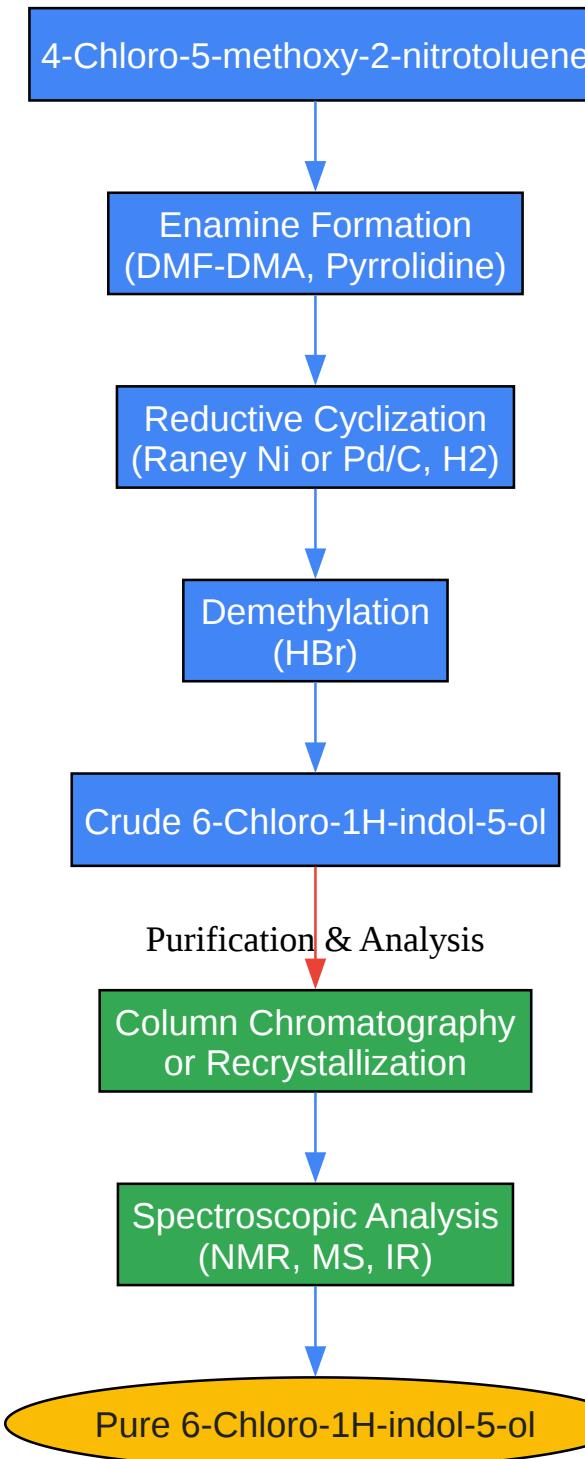
Given its structure as a halogenated hydroxyindole, **6-Chloro-1H-indol-5-ol** could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. For instance, related indole derivatives have been investigated as inhibitors of various enzymes or as ligands for receptors in the central nervous system. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the proposed synthesis and subsequent purification of **6-Chloro-1H-indol-5-ol**.

Synthesis

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References

- 1. calpaclab.com [calpaclab.com]
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